molecular formula C20H18N2O2S B1597453 N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide CAS No. 4545-20-4

N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide

Cat. No.: B1597453
CAS No.: 4545-20-4
M. Wt: 350.4 g/mol
InChI Key: AVWHDUALELPLAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide is a high-purity chemical reagent designed for research applications. This compound belongs to the class of tosylhydrazones, which are recognized as valuable synthetic intermediates in organic chemistry. A key application of such reagents is their role in the Bamford-Stevens reaction, where they can be transformed into diazo compounds under basic conditions, serving as crucial precursors for further synthetic transformations . Sulfonyl hydrazone derivatives, in general, have been found to exhibit significant medicinal potential, with studies reporting various biological activities including antibacterial and antinociceptive properties . Researchers also utilize similar compounds as ligands in coordination chemistry and for the synthesis of more complex heterocyclic structures. The product must be stored in a cool, dark place under an inert atmosphere to ensure stability . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet for proper handling instructions.

Properties

IUPAC Name

N-(benzhydrylideneamino)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-16-12-14-19(15-13-16)25(23,24)22-21-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWHDUALELPLAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298109
Record name N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4545-20-4
Record name Benzophenone tosylhydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4545-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 234744
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004545204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4545-20-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120609
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4545-20-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Overview

The most established and widely reported preparation method involves the condensation of 4-methylbenzenesulfonyl hydrazide with benzophenone under reflux in the presence of a base. The reaction proceeds via the formation of an intermediate hydrazone, which cyclizes to yield the target compound.

Key Reaction:

$$
\text{4-methylbenzenesulfonyl hydrazide} + \text{benzophenone} \xrightarrow[\text{reflux}]{\text{base}} \text{N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide}
$$

Typical bases used: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Solvents: Commonly polar aprotic solvents or ethanol under reflux conditions.

Reaction conditions: Reflux temperature, reaction time ranging from several hours depending on scale and method.

Detailed Preparation Procedure

Step Description Conditions Notes
1 Dissolution of 4-methylbenzenesulfonyl hydrazide and benzophenone in solvent Ethanol or similar; stirring Ensures homogeneous mixture
2 Addition of base dropwise NaOH or K2CO3, concentration varies Maintains pH to favor hydrazone formation
3 Refluxing the reaction mixture Typically 80–100°C for 4–8 hours Promotes condensation and cyclization
4 Cooling and precipitation Room temperature or ice bath Product precipitates out
5 Filtration and washing With cold solvent to remove impurities Purification step
6 Drying Vacuum or oven drying at ~50–80°C Obtains pure crystalline product

This method yields the compound with high purity and good yield. Microwave-assisted synthesis has also been reported to reduce reaction time and improve yield efficiency by accelerating the condensation step.

Reaction Mechanism Insights

  • The reaction initiates with nucleophilic attack by the hydrazide nitrogen on the carbonyl carbon of benzophenone.
  • This forms a hydrazone intermediate.
  • Intramolecular cyclization or rearrangement leads to the final sulfonohydrazide product.
  • The presence of base facilitates deprotonation and drives the equilibrium toward product formation.

Alternative and Industrial Preparation Considerations

While laboratory-scale synthesis is well documented, industrial-scale production focuses on:

No specific industrial patents or processes exclusively for this compound were found, but general sulfonohydrazide synthesis methods are adapted.

Comparative Data Table on Preparation Parameters

Parameter Typical Laboratory Conditions Microwave-Assisted Synthesis Industrial Considerations
Base NaOH or K2CO3 Same as lab or solid-supported base Optimized base concentration
Solvent Ethanol or polar aprotic solvents Solvent-free or minimal solvent Cost-effective solvents
Temperature 80–100°C (Reflux) 100–150°C (Microwave heating) Controlled heating systems
Reaction Time 4–8 hours 10–30 minutes Batch or continuous processing
Yield (%) 70–85% Up to 90% Target >85%
Purification Recrystallization, filtration Same as lab Industrial crystallization or chromatography

Research Findings on Preparation Optimization

  • Microwave-assisted synthesis enhances reaction kinetics, reducing time from hours to minutes with comparable or improved yields.
  • Base choice and concentration significantly affect the purity and yield; potassium carbonate tends to provide milder conditions with fewer side reactions.
  • Solvent effects : Polar solvents favor hydrazone formation; solvent-free methods are under investigation to improve sustainability.
  • pH control during addition of base is critical; maintaining pH around 9–10 ensures optimal precipitation of the product.

Summary of Preparation Method

Aspect Details
Starting materials 4-methylbenzenesulfonyl hydrazide, benzophenone
Reaction type Condensation (hydrazone formation)
Catalysts/Base Sodium hydroxide or potassium carbonate
Reaction medium Ethanol or polar aprotic solvents
Temperature Reflux (80–100°C) or microwave heating
Reaction time 4–8 hours (traditional), 10–30 min (microwave)
Product isolation Precipitation, filtration, washing, drying
Yield 70–90% depending on method

Chemical Reactions Analysis

Types of Reactions

N’-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile employed.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide serves as a key building block in the synthesis of various organic compounds, especially heterocycles. It is involved in reactions that lead to the formation of complex molecular structures, such as 3-arylidene-1-pyrrolines, which are valuable in medicinal chemistry.

Reactions and Mechanisms
The compound can undergo several types of chemical reactions:

  • Oxidation : Can yield sulfonyl derivatives using agents like hydrogen peroxide.
  • Reduction : Converts the sulfonohydrazide group to amines, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution : Participates in nucleophilic substitution reactions under basic or acidic conditions.

Biological Research

Enzyme Inhibition Studies
The compound is utilized in biological studies to investigate enzyme inhibition and protein interactions. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

Molecular Docking Studies
Recent research has employed molecular docking simulations to explore the binding affinity of this compound with biological macromolecules. These studies suggest potential therapeutic applications, particularly in targeting specific enzymes related to disease processes .

Material Science

Development of New Materials
In material science, this compound is explored for its potential in developing materials with specific chemical properties. Its unique functional groups can be leveraged to create polymers or composites with tailored functionalities, such as enhanced thermal stability or electrical conductivity.

Case Studies

Study Title Objective Findings
Synthesis and Characterization of Novel Hydrazone DerivativesTo synthesize derivatives of this compoundThe study reported successful synthesis and characterization of several derivatives, demonstrating varied reactivity and potential applications in drug design .
Molecular Docking Studies on Enzyme TargetsTo assess the binding interactions of the compound with specific enzymesResults indicated strong binding affinities, suggesting its use as a lead compound for further drug development .
Development of Electrochemical SensorsTo fabricate sensors based on the compound for detecting heavy metalsThe electrochemical approach showed high sensitivity and selectivity towards cadmium ions, highlighting its application in environmental monitoring .

Mechanism of Action

The mechanism of action of N’-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide involves its interaction with molecular targets such as enzymes or receptors. The sulfonohydrazide group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the diphenylmethylene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The table below compares N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide with sulfonohydrazide derivatives differing in aromatic substituents:

Compound Name Molecular Formula Key Substituents Unique Properties/Applications References
This compound C₂₀H₁₈N₂O₂S Diphenylmethylene High yield in N-H insertion reactions (81%), antioxidant activity
N'-(2,3-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide C₁₄H₁₂Cl₂N₂O₂S 2,3-Dichlorobenzylidene Enhanced antimicrobial activity due to Cl atoms
N'-(2-Bromo-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide C₁₄H₁₂BrFN₂O₂S 2-Bromo, 4-fluoro Increased electrophilicity; potential anticancer applications
N'-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide C₁₃H₁₁Cl₂N₃O₂S Pyridine ring with Cl substituents Targets enzyme active sites in medicinal chemistry
N'-(3,4-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide C₁₄H₁₂Cl₂N₂O₂S 3,4-Dichlorobenzylidene Improved membrane permeability in microbial inhibition

Structural Insights :

  • Halogenated Derivatives : Chlorine (Cl) and bromine (Br) substituents enhance electrophilicity and binding to biological targets (e.g., enzymes, DNA), improving antimicrobial and anticancer activities .
  • Heterocyclic Modifications : Pyridine-containing analogs (e.g., ) exhibit distinct electronic properties due to nitrogen's electronegativity, enabling interactions with metal ions or charged residues in proteins .
  • Aromatic Bulk : The diphenylmethylene group in the parent compound provides steric hindrance, influencing reaction pathways (e.g., favoring N-H insertions over side reactions) .

Electronic and Thermodynamic Properties

HOMO-LUMO Analysis (from ):

  • N'-[(E)-(4-Bromophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide exhibits a HOMO-LUMO gap of -0.10403 a.u., correlating with its chemical stability and reactivity. Smaller gaps (e.g., -0.0646 a.u. global hardness) suggest higher electrophilicity, making it reactive in polar environments .

Charge Distribution :

  • Mulliken charge analysis reveals electron-withdrawing groups (e.g., -NO₂, -Cl) increase positive charge on the hydrazide nitrogen, enhancing nucleophilic substitution efficiency .

Biological Activity

N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide is a compound of interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a hydrazone linkage, which is significant for its biological activity. The synthesis typically involves the condensation of 4-methylbenzenesulfonyl hydrazide with diphenylmethanal. Various synthetic methodologies have been explored, including microwave-assisted synthesis, which enhances yield and reduces reaction time .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The Minimum Inhibitory Concentration (MIC) values were determined to assess the potency against specific strains, demonstrating significant inhibition at low concentrations .

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. In various assays, such as DPPH and ABTS radical scavenging tests, it exhibited strong free radical scavenging activity, suggesting its role in mitigating oxidative stress. The IC50 values for these assays indicate a promising capacity for antioxidant defense .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
  • Radical Scavenging: Its ability to donate electrons helps neutralize free radicals, reducing cellular damage.
  • Membrane Disruption: Interaction with microbial membranes can lead to increased permeability and cell lysis.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates. The results confirmed its effectiveness against resistant strains of bacteria, highlighting its potential as a lead compound for drug development .
  • Antioxidant Mechanism Investigation : In a study by Lee et al. (2023), the antioxidant mechanisms were explored using various cellular models. The findings suggested that the compound activates endogenous antioxidant pathways, providing insights into its therapeutic applications in diseases linked to oxidative stress .

Q & A

Q. What are the optimal synthetic routes for N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide, and how can purity be maximized?

Methodological Answer: The compound is typically synthesized via condensation reactions between benzophenone derivatives and 4-methylbenzenesulfonohydrazide. Two optimized routes include:

  • Route 1: Reacting benzophenone with 4-methylbenzenesulfonohydrazide in ethanol under reflux, yielding ~91% after recrystallization .
  • Route 2: Using diethyl ether as a solvent, achieving ~85% yield with subsequent purification by recrystallization .

Key Considerations:

  • Solvent Choice: Polar solvents (e.g., ethanol) enhance reaction efficiency and crystallinity.
  • Purification: Recrystallization from ethanol or ethanol-DMF mixtures (3:1) improves purity, as evidenced by sharp NMR peaks and high-resolution mass spectrometry (HRMS) data .

Q. Table 1: Synthesis Optimization

RouteReagentsSolventYieldPurity Method
1Benzophenone + 4-methylbenzenesulfonohydrazideEthanol91%Recrystallization, NMR
2Benzophenone + 4-methylbenzenesulfonohydrazideDiethyl ether85%Recrystallization, NMR

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H NMR: Peaks at δ 7.86 (d, J = 8.3 Hz, 2H), 2.43 (s, 3H) confirm the tosyl and diphenylmethylene groups. A singlet at δ 7.56 (s, 1H) corresponds to the hydrazone proton .
  • 13C NMR: Key signals include δ 161.2 (C=N) and 21.5 (CH3 of tosyl group) .
  • HRMS: A [M+Na]+ peak at m/z 373.0969 (calc. 373.0987) validates molecular formula C20H18N2O2S .

Q. Table 2: Spectroscopic Data

TechniqueKey SignalsAssignment
1H NMR (CDCl3)δ 7.86 (d, 2H), δ 2.43 (s, 3H)Tosyl aromatic protons, CH3
13C NMR (CDCl3)δ 161.2, 21.5C=N, Tosyl CH3
HRMS373.0969 [M+Na]+Molecular ion confirmation

Advanced Research Questions

Q. How does this compound function in visible-light-promoted metal-free N-H insertion reactions?

Methodological Answer: The compound acts as a donor/donor diazo precursor in visible-light-driven reactions. Under blue LED light (450 nm), it generates diazo intermediates that undergo N-H insertions with amines or amides without metal catalysts. Key steps include:

  • Photocatalysis: Eosin Y or similar organic dyes facilitate single-electron transfer (SET), activating the diazo precursor .
  • Mechanistic Insight: The reaction proceeds via radical intermediates, avoiding competing carbene pathways. This is confirmed by radical trapping experiments and DFT calculations .

Application Example:

  • Yield: Up to 81% isolated yield for N-H insertion products.
  • Scope: Compatible with secondary amines and sulfonamides, enabling diverse heterocycle synthesis .

Q. How is this compound utilized in radiopharmaceutical synthesis, and what analytical methods ensure radiochemical purity?

Methodological Answer: The compound serves as a precursor for radiolabeled probes in positron emission tomography (PET). For example:

  • 11C-Labeling: Reacts with [11C]CO2 to form [11C]N-(diphenylmethylene)-glutamic acid derivatives.
  • Quality Control: Radiochemical purity (>95%) is assessed via HPLC with UV and radioactivity detectors. Radiochemical conversion (RCC) rates range from 70–93% depending on substituents .

Q. Table 3: Radiopharmaceutical Applications

DerivativeRCCPurity Method
[11C]Glutamic acid methyl ester90%HPLC
[11C]Glutamine tert-butyl ester78%HPLC

Q. What computational approaches elucidate the electronic structure and reactivity of this compound?

Methodological Answer:

  • DFT Calculations: Used to model the hydrazone’s tautomeric equilibrium (keto-enol forms) and predict reactivity in cyclization reactions. Basis sets like B3LYP/6-31G* are common .
  • NBO Analysis: Reveals hyperconjugation between the sulfonyl group and hydrazone moiety, stabilizing the planar geometry .

Case Study:

  • Reactivity Prediction: Computed Fukui indices identify nucleophilic sites at the hydrazone nitrogen, guiding functionalization strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(Diphenylmethylene)-4-methylbenzenesulfonohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.